Linuron-d6 (CAS 1219804-76-8) is the hexadeuterated stable isotope analog of the widely monitored phenylurea herbicide, linuron. In analytical chemoinformatics and laboratory procurement, it is strictly sourced as a premium internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS workflows. By deuterating both the N-methoxy and N-methyl groups, this compound achieves a precise +6 Da mass shift (m/z 255.1 vs 249.1 for the native protonated molecule) while maintaining identical physicochemical properties to the unlabeled target [1]. This exact structural mimicry ensures perfect chromatographic co-elution and identical ionization efficiencies, making it an indispensable procurement item for laboratories requiring trace-level quantification of linuron in complex environmental, agricultural, and biological matrices where matrix-induced ion suppression is otherwise unmanageable [2].
Substituting Linuron-d6 with a generic class-based internal standard (such as Diuron-d6 or Atrazine-d5) fundamentally compromises quantification accuracy. In electrospray ionization (ESI), matrix effects are highly dependent on exact retention time; because structural analogs elute at different times, they fail to correct for the specific 50–60% ion suppression that linuron experiences in complex matrices like wastewater or soil extracts [1]. Furthermore, substituting with a lower-deuterated analog, such as Linuron-d3, introduces severe isotopic cross-talk. Linuron contains a 3,4-dichlorophenyl ring, meaning its natural isotopic envelope includes prominent M+2 and M+4 peaks due to the 37Cl isotope. A +3 Da shift overlaps directly with this natural isotopic distribution, artificially inflating the internal standard signal and degrading the Limit of Quantification (LOQ). Only the +6 Da shift of Linuron-d6 completely clears the native isotopic envelope, ensuring zero cross-talk and regulatory-grade reproducibility[2].
In complex environmental matrices such as surface water and soil extracts, native linuron is highly susceptible to signal suppression during electrospray ionization. Studies demonstrate that linuron experiences up to 50–59% signal suppression in surface water matrices [1]. When a generic, non-coeluting internal standard is used, this suppression leads to a >50% underreporting of the analyte concentration. In contrast, the use of Linuron-d6 as a co-eluting surrogate standard perfectly mirrors this suppression, correcting the analytical response to achieve internal standard-corrected absolute recoveries of >90% [1].
| Evidence Dimension | Internal standard-corrected recovery (accuracy) under severe matrix ion suppression |
| Target Compound Data | Linuron-d6: >90% corrected recovery (perfectly compensates for 59% signal suppression) |
| Comparator Or Baseline | Generic non-coeluting IS: <50% recovery accuracy (fails to compensate for retention-time-specific suppression) |
| Quantified Difference | >40% improvement in quantification accuracy in complex matrices |
| Conditions | UHPLC-MS/MS analysis of surface water and soil extracts using QuEChERS preparation |
Procuring the exact isotopologue is mandatory for environmental and food safety labs to meet strict ISO and EPA recovery criteria (70–120%) in complex matrices.
The presence of two chlorine atoms in the linuron molecule generates a distinct natural isotopic pattern with significant M+2 (m/z 251.1) and M+4 (m/z 253.1) contributions. If Linuron-d3 is utilized, its precursor ion mass (m/z ~252.1) heavily overlaps with the native linuron M+2/M+4 envelope, causing up to 5–10% cross-talk depending on concentration. Linuron-d6 provides a +6 Da mass shift (m/z 255.1), which completely clears the native isotopic cluster. This separation reduces analyte-to-IS interference to <0.1%, drastically lowering baseline noise and improving dynamic range[1].
| Evidence Dimension | Analyte-to-Internal Standard Mass Spectral Cross-Talk |
| Target Compound Data | Linuron-d6 (+6 Da, m/z 255.1): <0.1% cross-talk |
| Comparator Or Baseline | Linuron-d3 (+3 Da, m/z 252.1): 5–10% cross-talk due to 37Cl M+2/M+4 overlap |
| Quantified Difference | Near-total elimination of isotopic interference, preventing baseline inflation |
| Conditions | Positive mode LC-MS/MS Multiple Reaction Monitoring (MRM) |
A +6 Da shift is critical for achieving ultra-low Limits of Quantification (LOQs) without the baseline inflation caused by natural chlorine isotopes.
Modern multi-residue pesticide screening utilizes dynamic Multiple Reaction Monitoring (dMRM) to maximize dwell times, requiring extremely tight retention time (RT) windows. Structural analogs like Diuron-d6 can exhibit RT shifts of >0.5 minutes relative to native linuron on reversed-phase C18 columns. Linuron-d6 exhibits a ΔRT of 0.00 minutes relative to the target analyte. This exact co-elution ensures that both the analyte and the internal standard are captured within the same narrow dMRM acquisition window and are subjected to the exact same co-eluting matrix interferents at the moment of ionization[1].
| Evidence Dimension | Chromatographic Retention Time Difference (ΔRT) vs. Native Linuron |
| Target Compound Data | Linuron-d6: ΔRT = 0.00 min |
| Comparator Or Baseline | Structural analog IS (e.g., Diuron-d6): ΔRT > 0.5 min |
| Quantified Difference | Perfect synchronization vs. significant chromatographic drift |
| Conditions | Reversed-phase high-performance liquid chromatography (HPLC) on C18 columns |
Exact co-elution is required to utilize narrow dMRM windows in high-throughput multi-residue screening, preventing false negatives and data loss.
Linuron-d6 is the mandatory choice for QuEChERS-based LC-MS/MS screening of agricultural products (e.g., soil, fruit jams, crops). Because it perfectly compensates for the severe matrix effects inherent to these complex samples, it allows testing facilities to meet strict regulatory recovery criteria (70–120%) without requiring extensive and costly sample clean-up steps [1].
In municipal and environmental water quality control, linuron is monitored at trace levels (ng/L). The +6 Da mass shift of Linuron-d6 provides the necessary separation from the native compound's chlorine isotopic envelope, enabling ultra-low Limits of Quantification (LOQ) free from baseline interference during dynamic MRM acquisition [2].
Because linuron is a known competitive androgen receptor antagonist, precise quantification of its accumulation and degradation in biological tissues is critical. Linuron-d6 serves as an ideal stable tracer for Isotope Dilution Mass Spectrometry (IDMS) in these biological matrices, correcting for the highly variable ion suppression caused by endogenous lipids and proteins [1].